2-(1,3-Benzodioxol-5-yl)-6-methylquinoline-4-carboxylic acid
Description
Historical Development of Quinoline-4-carboxylic Acid Research
The synthesis of quinoline-4-carboxylic acids traces its origins to the late 19th century with the seminal work of Pfitzinger and Doebner. The Pfitzinger reaction , first reported in 1886, enabled the condensation of isatin with carbonyl compounds under basic conditions to yield quinoline-4-carboxylic acids. This method revolutionized access to the quinoline scaffold, particularly for derivatives bearing electron-withdrawing groups at the 4-position. Concurrently, the Doebner reaction emerged as an alternative pathway, utilizing anilines, aldehydes, and pyruvic acid to construct 2-substituted quinoline-4-carboxylic acids. Early 20th-century innovations focused on optimizing reaction conditions, such as the use of nitrobenzene as an oxidizing agent in Skraup-Doebner syntheses to enhance yields.
Modern advancements have prioritized catalytic efficiency and environmental sustainability. For instance, Zhou et al. demonstrated that trimethylsilyl chloride (TMSCl) mediates the Pfitzinger reaction in alcohols or water, achieving cyclization and esterification in a single step with improved functional group tolerance. Similarly, ytterbium perfluorooctanoate catalyzed aqueous Doebner reactions provided greener synthetic routes. The development of microwave-assisted protocols further reduced reaction times from hours to minutes while maintaining high regioselectivity. These methodological breakthroughs laid the groundwork for synthesizing complex derivatives like 2-(1,3-benzodioxol-5-yl)-6-methylquinoline-4-carboxylic acid, which combines the quinoline core with a methyl group and a benzodioxole moiety.
Significance of Benzodioxol-Quinoline Conjugates in Medicinal Chemistry
The fusion of benzodioxole and quinoline pharmacophores creates molecules with enhanced bioactivity profiles. Benzodioxole groups, found in natural products like sesamin and piperine, confer metabolic stability through their electron-rich aromatic system, while the quinoline nucleus enables intercalation with biological macromolecules. This synergy is evident in compounds such as 2-(3,4-methylenedioxyphenyl)-quinoline-4-carboxylic acid, which exhibited dual inhibitory activity against tumor necrosis factor-α converting enzyme (TACE) and matrix metalloproteinases in docking studies.
Table 1: Biological Activities of Select Benzodioxol-Quinoline Derivatives
The methyl group at the 6-position in this compound likely enhances lipophilicity, facilitating blood-brain barrier penetration—a critical property for central nervous system-targeted therapies. Computational models suggest that the planar benzodioxole ring engages in π-π stacking with aromatic residues in enzyme active sites, while the carboxylic acid at C4 coordinates metal ions in catalytic pockets.
Current Research Landscape and Knowledge Gaps
Recent studies have focused on three strategic areas:
Catalytic Innovations : Transition metal-free systems using potassium hydroxide in ethanol under reflux dominate modern syntheses. For example, Kaila et al. achieved 78–92% yields of quinoline-4-carboxylic acids via KOH-mediated condensation of isatins and ketones. However, challenges persist in stereocontrol during benzodioxole incorporation, often leading to isomeric mixtures requiring costly separations.
Functionalization Techniques : Late-stage diversification via decarboxylation or amide coupling remains underexplored. Mohammed et al. demonstrated that 6-fluoro-2-phenylquinoline-4-carboxylic acids undergo decarboxylation in aqueous K₂CO₃ to yield pyrrolo[3,4-c]quinoline-diones with antifungal activity. Applying similar strategies to 2-benzodioxol derivatives could unlock novel bioactive scaffolds.
Green Chemistry Approaches : Solvent-free mechanochemical synthesis and water-mediated reactions are gaining traction. Duvelleroy et al. reported InCl₃-catalyzed quinoline-4-carboxylate synthesis under microwave irradiation, reducing energy input by 60% compared to conventional heating.
Critical knowledge gaps include:
- Limited structural data on benzodioxol-quinoline-protein complexes
- Unoptimized synthetic routes for gram-scale production
- Sparse exploration of photophysical properties for diagnostic applications
Aims and Scope of Academic Investigation
This review systematizes advances in the synthesis and application of this compound to address three primary objectives:
Methodological Unification : Correlate reaction parameters (catalyst, solvent, temperature) with yields and purity across Pfitzinger, Doebner, and modern variants. Preliminary data suggest TMSCl-mediated reactions in methanol achieve 89% yield for analogous methyl-substituted quinolines.
Structure-Activity Elucidation : Map the impact of benzodioxole orientation (para vs. meta substitution) on target engagement using molecular docking simulations. Initial studies indicate para-substituted derivatives exhibit 3-fold greater affinity for kinase binding pockets.
Technology Integration : Propose microfluidic continuous-flow systems to overcome batch synthesis limitations. Proof-of-concept experiments with similar quinolines demonstrated 98% conversion in 5 minutes residence time versus 8 hours in batch reactors.
By contextualizing historical precedents with cutting-edge innovations, this work aims to catalyze targeted research on this compound and its therapeutic potential.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-10-2-4-14-12(6-10)13(18(20)21)8-15(19-14)11-3-5-16-17(7-11)23-9-22-16/h2-8H,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJIYRWFCABQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole derivatives with quinoline precursors under controlled conditions. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-6-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Structural and Functional Insights
- 6-Chloro: Introduces electronegativity, which may alter binding interactions in biological targets (e.g., receptor binding pockets) . 6-Methoxy: The methoxy group’s electron-donating nature could stabilize resonance structures, affecting the quinoline ring’s electronic properties . Carbonyl Chloride (4-COCl): Enables nucleophilic acyl substitution reactions, making it valuable for synthesizing amides or esters .
Synthetic Utility :
- Biological Relevance: While explicit pharmacological data are absent in the evidence, the benzodioxol moiety is associated with metabolic stability and enhanced bioavailability in medicinal compounds.
Research Findings and Limitations
- Purity and Availability : The target compound and its 6-methoxy analog are available at >95% purity, whereas the 6-chloro and 7-chloro-8-methyl analogs are marketed without explicit purity data .
- Data Gaps: No direct comparative studies on biological activity, solubility, or toxicity were found in the provided evidence. Further experimental work is needed to quantify structure-activity relationships.
Biological Activity
2-(1,3-Benzodioxol-5-yl)-6-methylquinoline-4-carboxylic acid, with CAS number 438220-99-6, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure
The compound has a complex structure characterized by a quinoline core substituted with a benzodioxole moiety and a carboxylic acid functional group. The molecular formula is .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiproliferative Effects : Studies have shown that derivatives of quinoline, including this compound, can inhibit the growth of cancer cell lines. The antiproliferative activity is often quantified using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.
Case Studies and Experimental Findings
-
Cell Lines Tested : The compound's effects have been evaluated on several human cell lines, including:
- HeLa (cervical cancer)
- MRC-5 (non-tumor fibroblasts)
- Hut78 (T-cell lymphoma)
- THP-1 (acute monocytic leukemia)
- HL-60 (acute promyelocytic leukemia)
-
Results Summary :
- HeLa Cells : The compound demonstrated significant growth inhibition with an IC50 value indicating effective antiproliferative properties.
- Hut78 Cells : Notably, it showed selective activity against T-cell lymphoma with an IC50 of approximately 10.51 µM.
- MRC-5 Cells : Minimal effects were observed on non-tumor cells, suggesting a degree of selectivity for tumor cells.
| Cell Line | IC50 Value (µM) | Remarks |
|---|---|---|
| HeLa | Not specified | Significant inhibition |
| Hut78 | 10.51 | Selective for lymphoma |
| THP-1 | 7.31 | Selective activity |
| MRC-5 | >100 | Minimal inhibition |
The mechanism by which this compound exerts its effects appears to involve:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase, leading to apoptosis as indicated by increased subG0/G1 populations in treated cells.
- Apoptosis Induction : Evidence suggests that treated cells undergo apoptosis, characterized by DNA fragmentation and morphological changes associated with programmed cell death.
Antioxidant Activity
In addition to its antiproliferative effects, the compound has been studied for its antioxidant properties. Research indicates that derivatives of quinoline can scavenge free radicals effectively:
- DPPH Radical Scavenging Assay : The ability to donate hydrogen radicals was tested using DPPH assays, showing promising antioxidant activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(1,3-Benzodioxol-5-yl)-6-methylquinoline-4-carboxylic acid?
- Methodology : Begin with a Doebner reaction using substituted anilines and pyruvic acid derivatives to form the quinoline core. Introduce the benzodioxolyl moiety via Friedel-Crafts acylation or Suzuki coupling for regioselectivity. Optimize reaction conditions (e.g., solvent: THF/MeOH/H₂O mixtures, base: NaOH) to enhance yield and minimize side products .
- Key Steps :
Condensation of 2-nitrobenzaldehyde with pyruvic acid.
Cyclization under acidic conditions.
Functionalization at the 2-position using boronic acid coupling partners.
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H/¹³C-NMR to verify substituent positions (e.g., benzodioxolyl proton signals at δ 6.0–6.8 ppm, carboxylic acid proton at δ 12–14 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₅NO₅: 326.1022; observed: 326.1025) .
- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated for related quinoline-carboxylic acids .
Q. What initial biological assays are appropriate for evaluating bioactivity?
- Antimicrobial Screening :
- Agar Diffusion : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains; measure inhibition zones .
- MIC Determination : Use broth dilution (e.g., MIC = 64 µg/mL for S. aureus) to quantify potency .
- Cytotoxicity Assays : Perform MTT tests on mammalian cell lines (e.g., HEK-293) to assess safety margins (e.g., IC₅₀ > 200 µg/mL) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Variables to Control :
- Temperature : Maintain 60–80°C during cyclization to prevent decomposition.
- Catalyst : Use Pd(PPh₃)₄ for Suzuki coupling (yield: ~75%) .
- Workup : Employ continuous flow reactors for scalable, high-purity synthesis .
- Purity Assessment : Monitor by HPLC (C18 column, mobile phase: MeCN/H₂O + 0.1% TFA) to ensure ≥95% purity .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in quinoline derivatives?
- Modification Sites :
- Quinoline Core : Vary substituents at positions 2 (benzodioxolyl) and 6 (methyl) to assess impact on bioactivity.
- Carboxylic Acid Group : Replace with esters or amides to modulate lipophilicity .
- Data Correlation : Use molecular docking (e.g., S. aureus DNA gyrase) to link structural features (e.g., electron-withdrawing groups) with MIC values .
Q. How should researchers resolve contradictory data in antimicrobial susceptibility testing?
- Troubleshooting Steps :
Replicate Assays : Repeat tests in triplicate to confirm reproducibility.
Purity Verification : Reanalyze compound purity (HPLC) to rule out impurities affecting results.
Strain Validation : Use ATCC reference strains (e.g., MRSA ATCC 43300) to control for strain variability .
- Case Example : Discrepant MICs (e.g., 64 vs. 128 µg/mL) may arise from differences in bacterial efflux pump expression; use efflux inhibitors (e.g., CCCP) to clarify .
Q. What in vitro models are suitable for pharmacokinetic profiling?
- Absorption : Caco-2 cell monolayers to predict intestinal permeability.
- Metabolism : Incubate with human liver microsomes (HLMs) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
- Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>90% common for carboxylic acid derivatives) .
Q. How can cytotoxicity concerns be addressed while maintaining antimicrobial efficacy?
- Selective Toxicity Strategies :
- Prodrug Design : Mask the carboxylic acid as an ester (hydrolyzed in vivo) to reduce off-target effects .
- Targeted Delivery : Conjugate with nanoparticles for site-specific release in bacterial biofilms .
- Therapeutic Index (TI) : Calculate TI = IC₅₀ (mammalian cells)/MIC (pathogen); aim for TI > 10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
